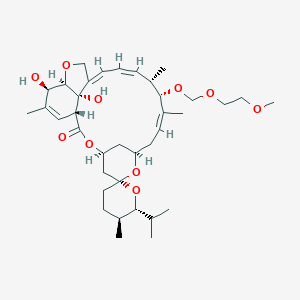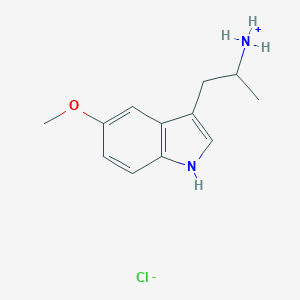
5-Methoxy-alpha-methyltryptamine hydrochloride
Overview
Description
5-Methoxy-alpha-methyltryptamine hydrochloride, also known as 5-MeO-AMT, is a potent psychedelic tryptamine. It is a derivative of tryptamine and is structurally related to serotonin and melatonin. This compound is known for its psychoactive properties and has been used in various scientific research studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-alpha-methyltryptamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indole, which is then subjected to a series of chemical reactions to introduce the methoxy and alpha-methyl groups.
Methoxylation: The indole is methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Alpha-Methylation: The methoxylated indole is then subjected to alpha-methylation using a methylating agent such as methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA).
Amine Introduction: The resulting compound is then reacted with an amine donor to introduce the amine group, forming 5-Methoxy-alpha-methyltryptamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-alpha-methyltryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as aldehydes or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
5-Methoxy-alpha-methyltryptamine hydrochloride has been extensively studied for its psychoactive properties. It has applications in various fields, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of tryptamine derivatives.
Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmitter function.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of 5-Methoxy-alpha-methyltryptamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and changes in sensory perception, mood, and cognition .
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A closely related compound with similar psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another potent psychedelic tryptamine with a similar mechanism of action.
Alpha-methyltryptamine (AMT): A substituted tryptamine with psychoactive effects.
Uniqueness
5-Methoxy-alpha-methyltryptamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its alpha-methyl group enhances its stability and bioavailability compared to other tryptamines. Additionally, its methoxy group contributes to its potent psychoactive effects .
Properties
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12;/h3-4,6-8,14H,5,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGUIGSAWNQBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1137-04-8 (Parent) | |
| Record name | Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34736-04-4, 64552-19-8 | |
| Record name | Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, monohydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064552198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34736-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


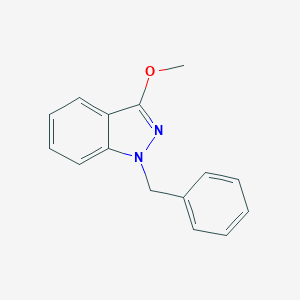
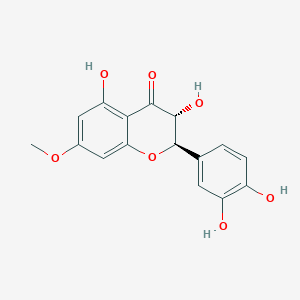


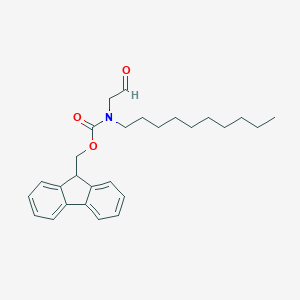
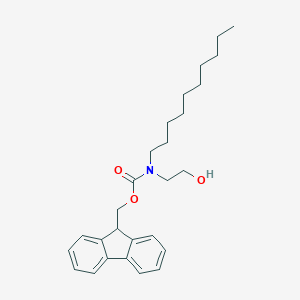

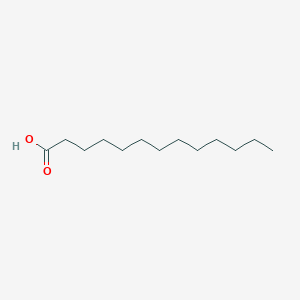

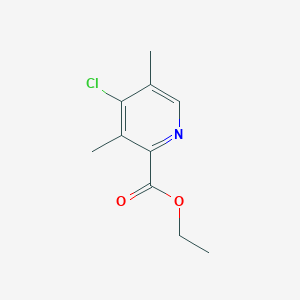
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
